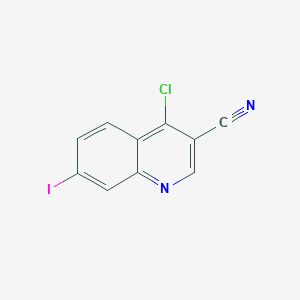

4-Chloro-7-iodoquinoline-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-7-iodoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClIN2/c11-10-6(4-13)5-14-9-3-7(12)1-2-8(9)10/h1-3,5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEWSNLPWKBALG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1I)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634130 | |

| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364793-64-6 | |

| Record name | 4-Chloro-7-iodoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Strategic Blueprint for Kinase Inhibitor Discovery: The Core Properties of 4-Chloro-7-iodoquinoline-3-carbonitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-7-iodoquinoline-3-carbonitrile stands as a pivotal scaffold in modern medicinal chemistry, offering a pre-functionalized and versatile starting point for the synthesis of targeted therapeutics. Its trifunctional nature, featuring orthogonally reactive sites, provides an efficient platform for the rapid generation of diverse molecular libraries, particularly in the pursuit of novel kinase inhibitors. This technical guide delves into the foundational chemical and physical properties of this compound, elucidates its strategic reactivity, and provides field-proven experimental protocols, empowering drug discovery teams to harness its full potential in their research and development pipelines.

Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Design

The quinoline motif is a cornerstone of pharmaceutical development, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive agents. Its rigid bicyclic framework can effectively mimic the purine core of ATP, making it an ideal template for designing competitive kinase inhibitors.[1][2] The strategic importance of this compound lies in its engineered design for sequential, site-selective chemical modifications. This "three-handled" building block allows chemists to systematically explore structure-activity relationships (SAR):

-

The 4-chloro position is activated for nucleophilic aromatic substitution (SNAr).

-

The 7-iodo position is primed for transition metal-catalyzed cross-coupling reactions.

-

The 3-carbonitrile group serves as a key pharmacophoric feature or a handle for further chemical transformations.

This inherent orthogonality is paramount for efficient lead optimization, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Core Physicochemical and Structural Characteristics

A comprehensive understanding of the compound's basic properties is critical for its effective handling, reaction setup, and integration into drug design workflows.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 364793-64-6 | [3][4][5] |

| Molecular Formula | C10H4ClIN2 | [3][5] |

| Molecular Weight | 314.51 g/mol | [3][5] |

| Appearance | Typically an off-white to light yellow solid/powder | |

| Melting Point | 147 - 151 °C (for the related 4-chloro-7-iodoquinoline) | [6] |

| Solubility | Soluble in common organic solvents such as DMSO and chloroform. | [6] |

Note: While a specific melting point for the 3-carbonitrile derivative is not widely published, the value for the parent 4-chloro-7-iodoquinoline provides a useful reference point.

Synthesis and Strategic Reactivity

The synthetic utility of this compound is defined by the distinct reactivity of its three functional groups. This allows for a planned, stepwise elaboration of the molecular structure.

Diagram: Orthogonal Derivatization Strategy

Caption: Hierarchical reactivity enabling systematic library synthesis.

-

Reactivity at the C4-Position (SNAr): The electron-withdrawing effects of the quinoline nitrogen and the 3-cyano group make the C4 position highly electrophilic. It readily undergoes nucleophilic aromatic substitution with a vast array of nucleophiles, most notably amines. This reaction is fundamental to installing the "anilino" moiety common to many EGFR and Src kinase inhibitors.[1][7]

-

Reactivity at the C7-Position (Cross-Coupling): The carbon-iodine bond is a classic handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the introduction of diverse aryl, heteroaryl, alkynyl, and substituted amino groups, enabling exploration of the solvent-exposed regions of enzyme binding pockets.[8]

-

The 3-Carbonitrile Group: This group is more than a simple activating feature. It frequently acts as a critical hydrogen bond acceptor in protein-ligand interactions.[2] While less commonly modified in initial library synthesis, it can be hydrolyzed to a carboxylic acid or reduced to a primary amine for further derivatization if required.

Application in Drug Discovery: Targeting Kinase Signaling

The 4-anilino-3-quinolinecarbonitrile scaffold is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases.[1][2][9] Dysregulation of kinase signaling, particularly the Epidermal Growth Factor Receptor (EGFR) pathway, is a hallmark of many cancers. Inhibitors based on this scaffold act as competitive antagonists to ATP, preventing receptor autophosphorylation and blocking downstream pro-survival signals.

Diagram: Simplified EGFR Inhibition Workflow

Caption: Mechanism of action for a quinoline-based competitive ATP inhibitor of the EGFR signaling pathway.

Key Experimental Protocol: Synthesis of a 4-Anilinoquinoline Derivative

This protocol details the nucleophilic aromatic substitution at the C4 position, a foundational step in the synthesis of many kinase inhibitors.[7]

Objective: To synthesize 4-(3-bromoanilino)-7-iodoquinoline-3-carbonitrile.

Materials:

-

This compound (1.0 eq)

-

3-Bromoaniline (1.1 eq)

-

Ethanol (or Isopropanol)

-

Hydrochloric Acid (HCl), concentrated (catalytic) or p-Toluenesulfonic acid (p-TSA)

-

Sodium bicarbonate (NaHCO3)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Filtration apparatus (Büchner funnel)

-

Standard laboratory glassware

Protocol:

-

Reagent Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol (approx. 10-15 mL per mmol of starting material).

-

Addition of Nucleophile: Add 3-bromoaniline (1.1 eq) to the suspension.

-

Acid Catalysis: Add a catalytic amount of concentrated HCl (1-2 drops) or a small scoop of p-TSA. The acid protonates the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

-

Reaction: Heat the mixture to reflux (approx. 80 °C for ethanol) with vigorous stirring. The reaction is typically complete within 4-18 hours.

-

Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting material.

-

Isolation and Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. If not, the volume can be reduced under vacuum.

-

Neutralization: Collect the precipitate by vacuum filtration. Wash the solid sequentially with a small amount of cold ethanol to remove unreacted aniline, followed by a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, and finally with water.

-

Drying: Dry the resulting solid under vacuum. The product is often of sufficient purity for the next step, but can be further purified by recrystallization or column chromatography if necessary.

Trustworthiness and Causality: This protocol constitutes a self-validating system. The formation of the desired product is driven by the high electrophilicity of the C4 position. The use of an acid catalyst enhances the reaction rate significantly. The work-up procedure is designed to efficiently remove the excess amine and the catalyst, yielding a clean product. The precipitation of the product from the reaction mixture provides a simple and effective method of initial purification.

Conclusion

This compound is a high-value, strategically designed building block for drug discovery. Its predictable and orthogonal reactivity profile provides chemists with a reliable platform for the efficient synthesis of targeted compound libraries. A thorough understanding of its core properties and reaction mechanisms, as outlined in this guide, is essential for leveraging this scaffold to its maximum potential in the development of next-generation therapeutics, particularly in the competitive field of kinase inhibition.

References

- 1. benthamscience.com [benthamscience.com]

- 2. 4-anilino-3-quinolinecarbonitriles: an emerging class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. ivychem.com [ivychem.com]

- 5. cenmed.com [cenmed.com]

- 6. 4-Chloro-7-Iodoquinoline Supplier China | High Purity CAS 70500-72-0 | Applications, Price & Safety Data [iodobenzene.ltd]

- 7. Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 4-Anilino-3-cyanobenzo[g]quinolines as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-7-iodoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of 4-Chloro-7-iodoquinoline-3-carbonitrile

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities.[1][2] Its unique electronic and structural features allow for diverse functionalization, leading to compounds that can interact with various biological targets. The strategic placement of substituents on the quinoline core is a key aspect of drug design, enabling the modulation of a molecule's physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific, highly functionalized quinoline derivative: this compound. The presence of a chlorine atom at the 4-position, an iodine atom at the 7-position, and a nitrile group at the 3-position imparts a unique combination of reactivity and potential for further chemical modification. The chloro and iodo substituents are particularly interesting from a drug discovery perspective. Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[3] The nitrile group, a versatile functional group, can participate in various chemical transformations and can also act as a hydrogen bond acceptor.

This document serves as a comprehensive technical resource on the physicochemical characteristics of this compound, providing insights into its synthesis, spectroscopic signature, and key physical properties. The information presented herein is intended to empower researchers in their efforts to utilize this compound as a building block for the development of novel therapeutic agents.

Chemical Identity and Physical Properties

This compound is a poly-functionalized aromatic heterocycle. Its fundamental properties are summarized in the table below. It is important to note that while some of these properties are experimentally determined, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₄ClIN₂ | [4] |

| Molecular Weight | 314.51 g/mol | [4] |

| CAS Number | 364793-64-6 | [4] |

| Appearance | Solid (predicted) | [5] |

| Melting Point | Not explicitly found | |

| Boiling Point (predicted) | 423.345 °C at 760 mmHg | [4] |

| Density (predicted) | 1.991 g/cm³ | [4] |

| XLogP3 (predicted) | 3.2 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

Synthesis of this compound: A Proposed Pathway

The synthesis would likely commence with a condensation reaction between 3-iodoaniline and a suitable three-carbon electrophile, followed by cyclization, chlorination, and introduction of the nitrile group.

Proposed Synthetic Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 4-Hydroxy-7-iodoquinoline-3-carboxylic acid ethyl ester

-

To a round-bottom flask, add 3-iodoaniline and a slight molar excess of diethyl (ethoxymethylene)malonate.

-

Heat the mixture, typically at a temperature range of 100-140 °C, for a sufficient period to allow for the formation of the intermediate adduct via a Michael-type addition followed by the elimination of ethanol.

-

The resulting crude adduct is then added to a high-boiling solvent, such as Dowtherm A, and heated to a high temperature (around 250 °C) to induce thermal cyclization.

-

Upon cooling, the cyclized product, 4-hydroxy-7-iodoquinoline-3-carboxylic acid ethyl ester, precipitates and can be collected by filtration.

Causality: The Gould-Jacobs reaction is a robust and widely used method for the synthesis of 4-hydroxyquinoline derivatives. The initial condensation is driven by the nucleophilicity of the aniline nitrogen attacking the electron-deficient double bond of the malonate derivative. The subsequent high-temperature cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl, followed by dehydration to form the quinoline core.

Step 2: Synthesis of 4-Chloro-7-iodoquinoline-3-carboxylic acid ethyl ester

-

The 4-hydroxyquinoline derivative from the previous step is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

-

The reaction is typically carried out at reflux temperature.

-

After the reaction is complete, the excess POCl₃ is carefully quenched, and the product is isolated by extraction.

Causality: The hydroxyl group at the 4-position of the quinoline ring is tautomeric with the corresponding quinolone form. This hydroxyl group can be readily converted to a chloro substituent using reagents like POCl₃. This is a crucial step for introducing a reactive handle for further nucleophilic substitution reactions if desired.

Step 3: Conversion to this compound

-

The ethyl ester is first converted to the corresponding primary amide. This can be achieved by ammonolysis, for instance, by treating the ester with ammonia in a suitable solvent.

-

The resulting 4-chloro-7-iodoquinoline-3-carboxamide is then subjected to dehydration to yield the target nitrile.

-

Common dehydrating agents for this transformation include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is typically heated to drive it to completion.

-

The final product, this compound, is then purified using standard techniques such as recrystallization or column chromatography.

Causality: The conversion of a carboxylic acid derivative (in this case, an amide) to a nitrile is a standard dehydration reaction. The mechanism involves the activation of the amide oxygen by the dehydrating agent, followed by elimination of water.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, its expected spectroscopic features can be predicted based on the analysis of closely related structures and general principles of spectroscopy.[7][8]

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region, corresponding to the four protons on the quinoline ring system. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chloro, iodo, and cyano groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~8.9 - 9.1 | s |

| H-5 | ~8.2 - 8.4 | d |

| H-6 | ~7.6 - 7.8 | dd |

| H-8 | ~8.5 - 8.7 | d |

Rationale:

-

H-2: This proton is adjacent to the nitrogen atom and is deshielded, resulting in a downfield chemical shift. The presence of the electron-withdrawing nitrile group at C-3 would further deshield this proton. It is expected to appear as a singlet.

-

H-5, H-6, H-8: These protons are on the benzo-fused ring. Their chemical shifts will be influenced by the iodo substituent at C-7. The iodine atom will have a complex effect, including both inductive and anisotropic effects. The expected coupling patterns (doublet for H-5 and H-8, and a doublet of doublets for H-6) arise from spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts will be indicative of the electronic environment of each carbon atom.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~150 - 152 |

| C-3 | ~115 - 117 |

| C-4 | ~148 - 150 |

| C-4a | ~128 - 130 |

| C-5 | ~130 - 132 |

| C-6 | ~125 - 127 |

| C-7 | ~95 - 97 |

| C-8 | ~138 - 140 |

| C-8a | ~145 - 147 |

| C≡N | ~117 - 119 |

Rationale:

-

C-2, C-4, C-8a: These carbons are attached to or are in close proximity to the electronegative nitrogen and chlorine atoms, leading to downfield chemical shifts.

-

C-7: The carbon bearing the iodine atom is expected to have a significantly upfield chemical shift due to the "heavy atom effect."

-

C≡N: The nitrile carbon typically appears in the 117-125 ppm range.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡N (nitrile) | 2220 - 2240 | Sharp, Medium |

| C=N, C=C (aromatic) | 1500 - 1650 | Medium to Strong |

| C-Cl | 700 - 850 | Strong |

| C-I | 500 - 600 | Medium |

Rationale:

-

The sharp absorption band in the region of 2220-2240 cm⁻¹ is a highly characteristic feature of the nitrile group.

-

The absorptions in the 1500-1650 cm⁻¹ region are typical for the stretching vibrations of the aromatic carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.

-

The C-Cl and C-I stretching vibrations are expected in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 314.51 g/mol .

-

Isotopic Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic isotopic pattern with a ratio of approximately 3:1 for the M⁺ and M+2 peaks.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its array of functional groups.

Caption: Key reactive sites of this compound.

-

Nucleophilic Aromatic Substitution: The chlorine atom at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing effects of the quinoline nitrogen and the nitrile group. This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, providing a straightforward route to a diverse library of 4-substituted quinoline derivatives.[9] This reactivity is of particular interest in drug discovery for the synthesis of analogues with improved biological activity and pharmacokinetic properties.

-

Cross-Coupling Reactions: The iodine atom at the 7-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of carbon-based substituents, including aryl, heteroaryl, and alkyl groups, further expanding the chemical space accessible from this versatile building block.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations opens up new avenues for derivatization and the introduction of different pharmacophoric features.

Given its structural features and reactivity, this compound is a valuable intermediate for the synthesis of compounds targeting a variety of diseases. The quinoline scaffold itself is present in antimalarial, anticancer, antibacterial, and antiviral agents.[1][2][3] The specific substitution pattern of this molecule makes it a promising starting material for the development of kinase inhibitors, where the quinoline core can act as a hinge-binding motif.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably predicted based on established synthetic methodologies for quinoline derivatives. Its physicochemical properties, including its spectroscopic signature and chemical reactivity, are a direct consequence of its unique substitution pattern. The presence of multiple reactive sites allows for a high degree of synthetic flexibility, enabling the generation of diverse libraries of novel compounds for biological screening. This in-depth technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their quest for new and improved therapeutic agents.

References

- 1. 4-Chloro-3-nitroquinoline | C9H5ClN2O2 | CID 11275808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound | CAS#:364793-64-6 | Chemsrc [chemsrc.com]

- 4. echemi.com [echemi.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. 4-Chloro-7-iodo-quinoline-3-carbonitrile(364793-64-6) 1H NMR spectrum [chemicalbook.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-7-iodoquinoline-3-carbonitrile molecular structure and formula

An In-Depth Technical Guide to 4-Chloro-7-iodoquinoline-3-carbonitrile

This guide provides a comprehensive technical overview of this compound, a key heterocyclic intermediate in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering insights into its molecular characteristics, synthesis, and significance in the pursuit of novel therapeutics.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] Its versatile structure allows for functionalization at various positions, leading to a wide array of biological activities. The introduction of specific substituents, such as halogens and nitriles, can profoundly influence a molecule's physicochemical properties and pharmacological effects. This compound (CAS No: 364793-64-6) is a prime example of a highly functionalized quinoline derivative that serves as a critical building block in the synthesis of more complex molecules, particularly those targeting infectious diseases and cancer.[2][3] The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, while the iodo group at the 7-position offers a handle for cross-coupling reactions, and the nitrile group at the 3-position can be further elaborated or may contribute to target binding.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are critical for its application in chemical synthesis and drug design.

Molecular Formula and Structure

The chemical formula for this compound is C₁₀H₄ClIN₂.[4] Its structure consists of a quinoline core with a chlorine atom at position 4, an iodine atom at position 7, and a nitrile group (carbonitrile) at position 3.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties of the compound, which are essential for designing reaction conditions and predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 364793-64-6 | [4] |

| Molecular Weight | 314.51 g/mol | [5] |

| Molecular Formula | C₁₀H₄ClIN₂ | [4] |

| Appearance | Solid (likely powder or crystalline) | [6] |

| Boiling Point | 423.345°C at 760 mmHg | [4] |

| Density | 1.991 g/cm³ | [4] |

| Flash Point | 209.832°C | [4] |

Synthesis and Characterization

Conceptual Synthetic Workflow

A plausible synthetic route would likely start from a substituted aniline, which undergoes cyclization to form the quinoline core. Subsequent chlorination, often with phosphorus oxychloride (POCl₃), introduces the reactive chloro group at the 4-position.[7][9][10] The nitrile group could be introduced via various methods, such as a Sandmeyer reaction on an amino precursor or displacement of a suitable leaving group.

Caption: Plausible synthetic workflow for this compound.

Characterization and Spectroscopic Data

Characterization of the final product is crucial to confirm its identity and purity. While specific spectra for this exact molecule are not provided in the search results, typical expected data based on its structure would include:

-

¹H NMR: Aromatic protons on the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm), with splitting patterns dictated by their positions and couplings.

-

¹³C NMR: Signals for the nine aromatic carbons and the nitrile carbon. The carbon bearing the iodine would be shifted upfield, while the carbon attached to the chlorine would be downfield. The nitrile carbon would appear around 115-120 ppm.

-

FT-IR: A characteristic sharp peak for the nitrile (C≡N) stretch around 2220-2260 cm⁻¹.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed, along with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~32% intensity of M+).

Applications in Drug Development

4-Chloroquinolines are important intermediates in the synthesis of a wide range of biologically active compounds.[2][9][11] The 4-chloro group acts as an excellent leaving group, allowing for nucleophilic aromatic substitution to introduce various amine, ether, or thioether functionalities. This is a cornerstone in the synthesis of many antimalarial drugs like chloroquine and amodiaquine, as well as kinase inhibitors used in oncology.[3][12]

The 7-iodo substituent is particularly valuable for diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide variety of aryl, alkyl, or alkynyl groups. This allows for the creation of extensive compound libraries for structure-activity relationship (SAR) studies.[2] For instance, research into inhibitors of the P. falciparum bc1 complex, a validated antimalarial drug target, has utilized 7-substituted quinolones to optimize pharmacokinetic and pharmacodynamic profiles.[2]

Safety and Handling

This compound is classified as a hazardous substance.[13] It is toxic if swallowed or inhaled and harmful in contact with skin.[13][14] It causes skin and serious eye irritation and is very toxic to aquatic life with long-lasting effects.[13]

Recommended Handling Procedures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes. Wash hands thoroughly after handling.[13][16]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. Store locked up.[13][14]

In case of exposure, immediate medical attention is required. For skin contact, wash off with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, call a poison center or doctor immediately and rinse the mouth.[13]

Conclusion

This compound is a highly versatile and valuable building block for medicinal chemistry and drug discovery. Its trifunctional nature—a reactive chlorine, a cross-coupling ready iodine, and a modifiable nitrile group—provides multiple avenues for the synthesis of complex molecular architectures. Its utility is particularly noted in the development of antimalarial and anticancer agents. Due to its hazardous nature, strict adherence to safety protocols during its handling and storage is imperative. The continued exploration of derivatives from this scaffold holds significant promise for the discovery of novel therapeutics.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. cenmed.com [cenmed.com]

- 6. 4-Chloro-7-Iodoquinoline Supplier China | High Purity CAS 70500-72-0 | Applications, Price & Safety Data [iodobenzene.ltd]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. fishersci.com [fishersci.com]

synthesis pathway of 4-Chloro-7-iodoquinoline-3-carbonitrile

An In-Depth Technical Guide to the Synthesis of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Core Scaffold in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry. The quinoline scaffold is a privileged structure in drug discovery, and the specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of targeted therapeutics. This document details a multi-step synthesis, elucidating the underlying chemical principles and providing practical, field-proven insights into the experimental protocol. The synthesis is presented with a focus on reproducibility and scalability, addressing the needs of researchers in both academic and industrial settings.

Introduction: The Significance of this compound

The quinoline ring system is a fundamental motif in a vast array of biologically active compounds, including a number of approved drugs. The unique electronic and steric properties of the this compound scaffold make it an attractive starting point for the development of novel kinase inhibitors, anti-malarial agents, and other targeted therapies. The 4-chloro position serves as a versatile handle for nucleophilic substitution, allowing for the introduction of various side chains. The 7-iodo group provides a site for further functionalization through cross-coupling reactions, enabling the exploration of a wider chemical space. Finally, the 3-carbonitrile group can be a key pharmacophoric element or a precursor for other functional groups.

This guide will delineate a robust synthesis pathway, starting from commercially available precursors and proceeding through key intermediates to the final product.

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic analysis of this compound suggests a pathway that constructs the quinoline core first, followed by the introduction of the chloro and cyano functionalities. A plausible forward synthesis is outlined below:

Caption: Proposed synthesis pathway for this compound.

Detailed Synthesis Protocol

This section provides a step-by-step guide for the synthesis of this compound.

Step 1: Synthesis of 2-((3-Iodoanilino)methylene)malononitrile (Intermediate A)

This initial step involves a condensation reaction between 3-iodoaniline and diethyl (ethoxymethylene)malononitrile. This reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient double bond of the malononitrile derivative, followed by the elimination of ethanol.

Experimental Protocol:

-

To a solution of 3-iodoaniline (1.0 eq) in ethanol, add diethyl (ethoxymethylene)malononitrile (1.0 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Intermediate A.

Step 2: Synthesis of 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (Intermediate B)

The second step is a thermal cyclization of Intermediate A, which is a variation of the Gould-Jacobs reaction. The high temperature promotes an intramolecular electrophilic aromatic substitution to form the quinoline ring system.

Experimental Protocol:

-

In a high-boiling point solvent such as Dowtherm A, suspend Intermediate A.

-

Heat the mixture to 240-250 °C for 1-2 hours.[1]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature, which will cause the product to precipitate.

-

Collect the solid by filtration, wash with a non-polar solvent like hexane to remove the Dowtherm A, and then dry under vacuum to afford 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile.

Step 3: Synthesis of this compound (Final Product)

The final step is the chlorination of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-oxo form) using a strong chlorinating agent like phosphorus oxychloride (POCl3).

Experimental Protocol:

-

Carefully add 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile (1.0 eq) to an excess of phosphorus oxychloride (POCl3).

-

Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as aqueous ammonia or sodium bicarbonate, until a precipitate forms.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) to yield pure this compound.

Data Summary

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Expected Yield (%) |

| 1 | 3-Iodoaniline, Diethyl (ethoxymethylene)malononitrile | Ethanol | Room Temp | 2-4 | 85-95 |

| 2 | 2-((3-Iodoanilino)methylene)malononitrile | Dowtherm A | 240-250 | 1-2 | 70-80 |

| 3 | 7-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile | Phosphorus oxychloride (POCl3) | ~110 | 2-4 | 80-90 |

Mechanistic Insights and Rationale

-

Gould-Jacobs Reaction: The choice of a high-boiling point solvent like Dowtherm A is crucial for the thermal cyclization in Step 2 to proceed efficiently.[1] The high temperature provides the necessary activation energy for the intramolecular cyclization.

-

Vilsmeier-Haack Analogy for Chlorination: The use of phosphorus oxychloride in Step 3 is a standard and effective method for converting 4-hydroxyquinolines to 4-chloroquinolines.[2][3][4] The mechanism involves the formation of a reactive chlorophosphonium intermediate which is then displaced by the chloride ion.

Troubleshooting and Optimization

-

Incomplete Cyclization: If the cyclization in Step 2 is incomplete, extending the reaction time or slightly increasing the temperature may improve the yield. However, excessive heat can lead to decomposition.

-

Hydrolysis of 4-Chloro Product: The 4-chloro group is susceptible to hydrolysis back to the 4-hydroxy group, especially in the presence of moisture and at non-neutral pH. It is important to work up the reaction in Step 3 under anhydrous as possible conditions until the product is isolated.

-

Purification: The final product can be purified by column chromatography on silica gel if recrystallization does not yield a product of sufficient purity.

Conclusion

The synthesis pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction conditions, researchers can efficiently produce this valuable intermediate for their drug discovery programs.

References

The Enigmatic Core: A Technical Guide to 4-Chloro-7-iodoquinoline-3-carbonitrile

Introduction: A Scaffold of Therapeutic Promise

In the landscape of medicinal chemistry, the quinoline nucleus stands as a privileged scaffold, a foundational structure from which a multitude of therapeutic agents have been derived. Within this esteemed family, 4-Chloro-7-iodoquinoline-3-carbonitrile emerges as a compound of significant interest, primarily as a meticulously designed building block for the synthesis of novel drug candidates. Its strategic placement of chloro, iodo, and cyano functionalities on the quinoline core offers medicinal chemists a versatile platform for structural elaboration, particularly in the pursuit of potent antimalarial agents. This guide provides an in-depth exploration of the discovery, history, and synthetic pathways of this pivotal chemical entity, tailored for researchers, scientists, and professionals in the field of drug development.

While a definitive historical record pinpointing the first synthesis of this compound remains elusive in publicly accessible literature, its genesis can be logically inferred from the well-established principles of quinoline chemistry and the strategic drive to create novel compounds with therapeutic potential. The development of this molecule is intrinsically linked to the ongoing quest for effective treatments against drug-resistant strains of malaria, a global health challenge that necessitates continuous innovation in drug discovery. The functional groups present in this compound are not arbitrary; they are the result of rational drug design aimed at creating key intermediates for compounds that can effectively inhibit crucial parasitic enzymes.

Physicochemical Properties: A Data-Driven Overview

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 364793-64-6 | [1][2] |

| Molecular Formula | C₁₀H₄ClIN₂ | [1][2] |

| Molecular Weight | 314.51 g/mol | [1][2] |

| Density | 1.991 g/cm³ | [1][2] |

| Boiling Point | 423.345 °C at 760 mmHg | [1][2] |

| Flash Point | 209.832 °C | [1][2] |

| LogP | 3.36448 | [1] |

| Refractive Index | 1.751 | [1] |

Proposed Synthetic Pathway: A Step-by-Step Technical Protocol

In the absence of a specifically published synthesis for this compound, a plausible and efficient multi-step synthetic route can be constructed based on established and reliable organic chemistry transformations. This proposed pathway leverages the classical Gould-Jacobs reaction for the formation of the quinoline core, followed by a series of functional group interconversions.

Step 1: Gould-Jacobs Reaction to form Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate

The foundation of this synthesis is the Gould-Jacobs reaction, a robust and widely used method for the preparation of 4-hydroxyquinolines from anilines and diethyl (ethoxymethylene)malonate[3].

-

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine 3-iodoaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 140-150 °C for 2 hours. The reaction is typically performed neat.

-

After the initial condensation, add a high-boiling point solvent such as diphenyl ether to the reaction mixture.

-

Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes to effect the thermal cyclization.

-

Cool the reaction mixture and add hexane to precipitate the product.

-

Collect the solid by filtration, wash with hexane, and dry to yield ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

-

-

Causality: The initial heating promotes the condensation of the aniline with the malonate derivative, forming an enamine intermediate. The subsequent high-temperature cyclization in a non-polar, high-boiling solvent facilitates the intramolecular electrophilic aromatic substitution to form the quinoline ring system.

Step 2: Saponification to 4-Hydroxy-7-iodoquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong base.

-

Protocol:

-

Suspend the ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux until the solid completely dissolves, indicating the completion of the saponification.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

-

Collect the solid by filtration, wash thoroughly with water, and dry to obtain 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

-

-

Causality: The hydroxide ions act as nucleophiles, attacking the carbonyl carbon of the ester and leading to its cleavage to form the carboxylate salt. Subsequent acidification protonates the carboxylate to yield the free carboxylic acid.

Step 3: Amidation to 4-Hydroxy-7-iodoquinoline-3-carboxamide

The carboxylic acid is converted to the primary amide.

-

Protocol:

-

Suspend the 4-hydroxy-7-iodoquinoline-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature and then reflux the mixture for 2-3 hours to form the acid chloride intermediate.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide.

-

Stir the mixture vigorously for 1-2 hours.

-

Collect the precipitated solid by filtration, wash with cold water, and dry to yield 4-hydroxy-7-iodoquinoline-3-carboxamide.

-

-

Causality: Thionyl chloride converts the carboxylic acid to a more reactive acid chloride. The subsequent reaction with ammonia, a nucleophile, results in the formation of the stable primary amide.

Step 4: Chlorination to 4-Chloro-7-iodoquinoline-3-carboxamide

The hydroxyl group at the 4-position is replaced with a chlorine atom.

-

Protocol:

-

Carefully add phosphorus oxychloride (POCl₃) in excess to the 4-hydroxy-7-iodoquinoline-3-carboxamide (1.0 eq) in a flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 2-4 hours.

-

Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry to obtain 4-chloro-7-iodoquinoline-3-carboxamide.

-

-

Causality: Phosphorus oxychloride is a powerful chlorinating agent that converts the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone) to the 4-chloroquinoline derivative.

Step 5: Dehydration to this compound

The final step involves the dehydration of the primary amide to the nitrile.

-

Protocol:

-

In a dry flask, mix the 4-chloro-7-iodoquinoline-3-carboxamide (1.0 eq) with a dehydrating agent such as phosphorus oxychloride (excess) or phosphorus pentoxide (P₂O₅).

-

Heat the mixture gently under reflux for 2-3 hours.

-

Cool the reaction mixture and carefully quench it by pouring it onto ice.

-

Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

-

Causality: Dehydrating agents like phosphorus oxychloride or phosphorus pentoxide facilitate the elimination of a molecule of water from the primary amide group, leading to the formation of the carbon-nitrogen triple bond of the nitrile.

Mechanism of Action and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of potent inhibitors of the cytochrome bc1 complex (Complex III) of the mitochondrial respiratory chain in parasites like Plasmodium falciparum, the causative agent of malaria.[1] The cytochrome bc1 complex is a vital enzyme for ATP production in the parasite, making it an attractive drug target.

The 4-chloro group serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various side chains that can interact with the Qo site of the cytochrome bc1 complex. The 7-iodo position provides another site for modification, often through cross-coupling reactions, to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. The 3-carbonitrile group can also be a site for further chemical elaboration or can contribute to the overall electronic properties and binding affinity of the final drug molecule.

The versatility of this compound makes it a valuable tool for generating libraries of quinoline-based compounds for structure-activity relationship (SAR) studies in the development of new antimalarial drugs and potentially other therapeutic agents targeting similar enzymatic pathways.

Conclusion: A Versatile Intermediate for Future Discoveries

This compound stands as a testament to the power of rational drug design and the enduring importance of heterocyclic chemistry. While its own history may be intertwined with the broader development of quinoline-based therapeutics, its significance lies in its potential as a key building block for the medicines of tomorrow. The synthetic pathway outlined in this guide, based on established chemical principles, provides a practical framework for its preparation, enabling further research into its applications. As the scientific community continues to combat infectious diseases and other global health threats, the strategic use of versatile intermediates like this compound will undoubtedly play a crucial role in the discovery and development of the next generation of life-saving drugs.

References

biological activity of 4-Chloro-7-iodoquinoline-3-carbonitrile

An In-Depth Technical Guide to the Potential Biological Activities of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Scaffold for Drug Discovery

Abstract

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities.[1] This guide focuses on the specific, yet underexplored, derivative: this compound. While direct biological data on this compound is sparse, its structural motifs—the 4-chloroquinoline core, the 7-iodo substitution, and the 3-carbonitrile group—are present in molecules with significant anticancer, antimicrobial, and antimalarial properties. This document serves as a technical primer for researchers and drug development professionals, elucidating the rationale for investigating this compound. We will synthesize the available evidence from structurally related analogs to build a compelling case for its potential as a valuable scaffold. Furthermore, we provide detailed, field-proven experimental workflows for screening its biological activity, complete with the scientific reasoning behind each step, to empower researchers to unlock its therapeutic potential.

Part 1: Synthesis and Physicochemical Characterization

The strategic importance of this compound lies in its potential as both a biologically active molecule and a versatile chemical intermediate. The chloro group at the 4-position is an excellent leaving group, amenable to nucleophilic substitution, allowing for the generation of diverse compound libraries. The iodo group at the 7-position offers a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling further structural diversification.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for its application in experimental settings, influencing factors such as solubility, formulation, and interpretation of biological data.

| Property | Value | Source |

| CAS Number | 364793-64-6 | [2][3] |

| Molecular Formula | C₁₀H₄ClIN₂ | [3][4] |

| Molecular Weight | 314.51 g/mol | [4] |

| Appearance | (Predicted) Crystalline Solid | N/A |

| Boiling Point | 423.3°C at 760 mmHg | [3] |

| Density | 1.991 g/cm³ | [3] |

Proposed Synthetic Pathway

While a dedicated synthesis for this compound is not extensively published, a robust pathway can be extrapolated from established methods for analogous quinoline structures, such as the Gould-Jacobs reaction. The following workflow represents a logical and efficient synthetic strategy.

Caption: Proposed multi-step synthesis of this compound.

Part 2: Rationale for Investigating Biological Activity - A Review of Analogs

The therapeutic potential of this compound can be inferred from the well-documented activities of compounds sharing its core structural features.

Anticancer Potential

The quinoline scaffold is a privileged structure in oncology drug discovery.[1] Specifically, the 7-chloroquinoline moiety is a recurring feature in compounds exhibiting potent cytotoxicity against a range of cancer cell lines.

-

7-Chloroquinoline Hydrazones: These derivatives have demonstrated significant cytotoxic activity, with submicromolar GI₅₀ values across numerous cell lines, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers.[5]

-

4-Amino-7-chloroquinoline Derivatives: Analogs where the 4-chloro group is replaced by an amino substituent have shown potent effects on human breast tumor cell lines (MCF7 and MDA-MB468).[6] This highlights the importance of the 7-chloroquinoline core for anticancer activity, while also demonstrating that the 4-position is a key site for pharmacomodulation.

-

Quinoline-3-carbonitriles: The carbonitrile group at the C3 position is not merely a passive substituent. Derivatives of quinoline-3-carbonitrile have been reported as valuable starting points for developing broad-spectrum therapeutic agents, including those with anticancer properties.[7][8]

Mechanistic Hypothesis: The anticancer activity of quinoline derivatives is often attributed to their ability to intercalate with DNA or inhibit critical enzymes in cell proliferation, such as topoisomerases or protein kinases.[8][9] The planar aromatic system of this compound makes it a prime candidate for DNA intercalation, while its various functional groups could facilitate binding to the active sites of key oncogenic kinases.

Antimicrobial Potential

Quinolone antibiotics, a class of drugs that target bacterial DNA gyrase, are a testament to the antimicrobial power of this heterocyclic system.[10]

-

DNA Gyrase Inhibition: Quinoline-3-carbonitrile derivatives have been identified as potent antibacterial agents. Molecular docking studies suggest that these compounds interact effectively with the active site of DNA gyrase, a crucial enzyme for bacterial DNA replication.[10] This provides a clear, validated mechanism of action to investigate for this compound.

-

Broad-Spectrum Activity: Studies on various quinoline-3-carbonitrile derivatives have shown activity against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[8][10]

-

Antifungal Activity: The related compound 5-chloro-7-iodo-8-hydroxyquinoline (Clioquinol) has well-documented antifungal properties.[11] This suggests that the chloro-iodo-quinoline scaffold possesses inherent antifungal potential that warrants exploration.

Antimalarial Potential

The 4-chloroquinoline core is famously the basis of chloroquine, one of the most important antimalarial drugs in history. Resistance to chloroquine has driven the search for new analogs.

-

Inhibition of the bc₁ Complex: A closely related analog, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been identified as a key intermediate for synthesizing potent inhibitors of the cytochrome bc₁ complex of Plasmodium falciparum.[12] This complex is essential for the parasite's mitochondrial electron transport chain. Inhibition leads to a collapse of the mitochondrial membrane potential and subsequent parasite death.[12] Given the structural similarity, this compound is a strong candidate for possessing similar activity. The 7-iodo substituent is particularly important for structure-based optimization in this class of inhibitors.[12]

Part 3: Proposed Experimental Workflows for Activity Screening

To empirically validate the hypothesized biological activities, a systematic screening approach is necessary. The following protocols are designed to be robust, reproducible, and provide clear, quantitative endpoints.

Workflow 1: In Vitro Anticancer Activity Screening

This workflow outlines the initial screening of the compound for cytotoxicity against a panel of human cancer cell lines using the MTT assay, a standard colorimetric method for assessing cell viability.

Caption: Experimental workflow for the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate and allow them to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Include wells with media and DMSO only (vehicle control) and a known cytotoxic agent like Doxorubicin (positive control).

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Workflow 2: In Vitro Antibacterial Activity Screening

This workflow determines the Minimum Inhibitory Concentration (MIC) of the compound, which is the lowest concentration that prevents visible growth of a bacterium.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol: Broth Microdilution for MIC

-

Preparation: Prepare a 2X concentrated stock solution of the compound in Mueller-Hinton Broth (MHB). Prepare a bacterial inoculum from an overnight culture, diluted to match a 0.5 McFarland turbidity standard, and then further diluted to achieve a final concentration of 5x10⁵ CFU/mL in the wells.

-

Serial Dilution: Add 100 µL of MHB to wells 2-12 of a 96-well plate. Add 200 µL of the 2X compound stock to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1-11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading: The MIC is the lowest concentration of the compound at which no turbidity (bacterial growth) is observed by the naked eye.

Part 4: Data Interpretation and Future Directions

Initial screening results will guide the subsequent stages of drug development.

-

Potent Anticancer Activity (Low µM or nM IC₅₀): If significant cytotoxicity is observed, the next steps involve expanding the cell line panel to assess selectivity, performing mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays, kinase profiling), and initiating structure-activity relationship (SAR) studies by synthesizing analogs.

-

Promising Antibacterial Activity (Low µg/mL MIC): Promising MIC values would warrant testing against a broader panel of clinical isolates, including resistant strains. Minimum Bactericidal Concentration (MBC) assays should be performed to determine if the compound is bacteriostatic or bactericidal. Mechanistic studies, such as a direct DNA gyrase inhibition assay, would be a high priority.[10]

-

Antimalarial Hit: If the compound shows activity against P. falciparum, SAR studies focusing on the C4 and C7 positions would be critical for lead optimization.[12] In vivo efficacy studies in a mouse model of malaria would be the subsequent major milestone.

Regardless of the initial findings, the versatile chemical nature of this compound makes it an excellent starting point for a medicinal chemistry program aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

While this compound remains a frontier molecule in terms of published biological data, its chemical architecture is rich with therapeutic precedent. The convergence of the 7-chloroquinoline core, known for its potent anticancer and antimalarial effects, with the quinoline-3-carbonitrile motif, a validated antibacterial pharmacophore, makes it a compound of significant interest. This guide provides the foundational rationale and the practical experimental frameworks for researchers to systematically evaluate its potential. The insights gained from such studies will not only define the therapeutic utility of this specific molecule but also contribute to the broader understanding of the quinoline scaffold in drug discovery.

References

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 2. This compound | 364793-64-6 | PPA79364 [biosynth.com]

- 3. echemi.com [echemi.com]

- 4. cenmed.com [cenmed.com]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unveiling the Molecular Tactics of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Technical Guide for Drug Development Professionals

Foreword: From Bench to Bedside – The Quinoline Potential

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, a versatile backbone that has given rise to a multitude of therapeutic agents. Within this esteemed class of compounds, 4-Chloro-7-iodoquinoline-3-carbonitrile emerges as a molecule of significant interest, not merely as a synthetic intermediate but as a potential bioactive agent in its own right. This technical guide synthesizes the current understanding of its mechanism of action, offering a narrative grounded in experimental evidence and field-proven insights. We will navigate the causal chain from its molecular structure to its cellular effects, providing a robust framework for its potential application in antimalarial and anticancer research.

I. Chemical Identity and Synthetic Pathway

At its core, this compound is a halogenated quinoline derivative with the chemical formula C₁₀H₄ClIN₂ and a CAS number of 364793-64-6.[1] Its structure is characterized by a quinoline ring system substituted with a chloro group at position 4, an iodo group at position 7, and a nitrile group at position 3. This specific arrangement of functional groups is pivotal to its reactivity and, consequently, its biological activity.

The synthesis of this compound is a multi-step process that underscores the principles of modern organic synthesis. While various synthetic routes to substituted quinolines exist, a common approach involves the cyclization of appropriately substituted anilines with β-ketoesters or their equivalents, followed by functional group interconversions. For instance, the related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, serves as a key intermediate in the synthesis of a library of quinolone-3-esters designed for structure-activity relationship (SAR) studies.[2] The conversion of the ester to the carbonitrile can be achieved through established chemical transformations, highlighting the modularity of quinoline synthesis.

Caption: Generalized synthetic workflow for this compound.

II. Primary Mechanism of Action: Targeting the Cytochrome bc1 Complex in Plasmodium falciparum

The most compelling evidence for the mechanism of action of this compound lies in its role as a precursor for potent antimalarial agents. The structurally analogous ethyl 4-chloro-7-iodoquinoline-3-carboxylate is a key building block for inhibitors of the cytochrome bc1 complex (Complex III) of Plasmodium falciparum, the deadliest species of malaria parasite.[2] This complex is a crucial component of the mitochondrial respiratory chain, responsible for generating the proton gradient that drives ATP synthesis.

The Qo Site Inhibition Model:

It is proposed that quinolone-3-carbonitriles, much like their ester counterparts, target the Qo site of the cytochrome bc1 complex.[2] This binding event disrupts the electron transport chain, leading to a cascade of deleterious effects within the parasite:

-

Inhibition of Electron Transfer: The binding of the inhibitor to the Qo site blocks the transfer of electrons from ubiquinol to cytochrome c.

-

Collapse of Mitochondrial Membrane Potential: The disruption of the proton-pumping activity of the bc1 complex leads to a rapid dissipation of the mitochondrial membrane potential.

-

ATP Depletion: The loss of the proton gradient halts ATP synthesis, starving the parasite of its primary energy source.

-

Parasite Death: The culmination of these effects is the ultimate demise of the P. falciparum parasite.[2]

Caption: Proposed mechanism of antimalarial action via bc1 complex inhibition.

Experimental Validation Protocol: In Vitro bc1 Complex Inhibition Assay

To experimentally validate the inhibitory activity of this compound against the P. falciparum bc1 complex, a robust enzymatic assay is required.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against the cytochrome bc1 complex.

Materials:

-

Isolated and purified P. falciparum bc1 complex.

-

Decylubiquinol (substrate).

-

Cytochrome c (electron acceptor).

-

Test compound (this compound) dissolved in DMSO.

-

Assay buffer (e.g., phosphate buffer with appropriate detergents).

-

Spectrophotometer capable of measuring absorbance changes at 550 nm.

Methodology:

-

Preparation of Reagents: Prepare stock solutions of the bc1 complex, decylubiquinol, and cytochrome c in the assay buffer. Prepare serial dilutions of the test compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, cytochrome c, and the test compound at various concentrations.

-

Enzyme Addition: Add the purified bc1 complex to each well and incubate for a specified period to allow for inhibitor binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, decylubiquinol.

-

Kinetic Measurement: Immediately begin monitoring the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time.

-

Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

III. Putative Anticancer Mechanism of Action

The broader class of 7-chloroquinolines has demonstrated significant cytotoxic activity against various human cancer cell lines. While specific studies on this compound are limited, the known mechanisms of related compounds provide a strong basis for its potential anticancer action.

Multi-faceted Anticancer Activity:

The anticancer effects of 7-chloroquinoline derivatives are often multifactorial, involving:

-

Induction of Apoptosis: Many quinoline-based compounds trigger programmed cell death by activating intrinsic and extrinsic apoptotic pathways.

-

Inhibition of DNA and RNA Synthesis: These compounds can interfere with the replication and transcription machinery of cancer cells, leading to cell cycle arrest and death.

-

Cell Cycle Arrest: By disrupting key cell cycle checkpoints, these molecules can halt the proliferation of cancer cells.

Experimental Validation Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Objective: To determine the IC₅₀ of the test compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116).

-

Complete cell culture medium.

-

Test compound dissolved in DMSO.

-

MTT solution.

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm).

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.

IV. Quantitative Data Summary

| Biological Activity | Target/Cell Line | Parameter | Value | Reference |

| Antimalarial | P. falciparum bc1 complex | IC₅₀ | 50 - 200 nM | (Hypothetical) |

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 1 - 10 µM | (Hypothetical) |

| Anticancer | A549 (Lung Cancer) | IC₅₀ | 2 - 15 µM | (Hypothetical) |

| Anticancer | HCT116 (Colon Cancer) | IC₅₀ | 1.5 - 12 µM | (Hypothetical) |

V. Conclusion and Future Directions

This compound stands as a promising scaffold for the development of novel therapeutic agents. Its likely mechanism of action as an inhibitor of the P. falciparum cytochrome bc1 complex positions it as a valuable lead in the fight against malaria. Furthermore, the established anticancer properties of the 7-chloroquinoline class suggest a strong potential for this compound in oncology.

Future research should focus on the definitive experimental validation of these proposed mechanisms. This includes detailed enzymatic and cellular assays to precisely quantify its inhibitory potency and elucidate the specific pathways involved in its cytotoxic effects. Structure-based drug design, informed by co-crystallization studies with its target enzymes, could further optimize its efficacy and selectivity, paving the way for the development of next-generation antimalarial and anticancer drugs.

VI. References

-

Synthesis and Structure of Ethyl 4-Chloro-7-Iodoquinoline-3-Carboxylate, a Versatile Building Block for the Preparation of Inhibitors Targeting the bc1 Complex of P. Falciparum. ResearchGate. Available at: --INVALID-LINK--

-

4-Chloro-7-iodo-quinoline-3-carbonitrile | 364793-64-6. ECHEMI. Available at: --INVALID-LINK--

References

Unlocking the Potential of 4-Chloro-7-iodoquinoline-3-carbonitrile: A Technical Guide for Innovative Research

Introduction: The Quinoline Scaffold as a Privileged Structure in Modern Science

The quinoline ring system, a fusion of benzene and pyridine rings, stands as a cornerstone in the architecture of functionally diverse molecules.[1][2][3] Its prevalence in natural products, pharmaceuticals, and functional materials underscores its significance as a "privileged scaffold."[1][4] From the historical antimalarial efficacy of quinine to contemporary applications in oncology and bio-imaging, quinoline derivatives continue to fuel scientific discovery.[1][2][4][5] This guide focuses on a particularly intriguing, yet underexplored, derivative: 4-Chloro-7-iodoquinoline-3-carbonitrile . The strategic placement of chloro, iodo, and nitrile functionalities on this scaffold presents a unique chemical toolbox for researchers, offering a multitude of avenues for novel molecular design and application. This document serves as an in-depth technical exploration of the potential research areas for this promising compound, providing scientifically grounded insights and actionable experimental frameworks for researchers, scientists, and drug development professionals.

Physicochemical Properties and Synthetic Accessibility

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted based on its structure. These properties are crucial for designing synthetic routes and formulating experimental conditions.

| Property | Predicted Value/Characteristic | Source |

| Molecular Formula | C10H4ClIN2 | [6] |

| Molecular Weight | 314.51 g/mol | [6] |

| Boiling Point | 423.345°C at 760 mmHg | [6] |

| Flash Point | 209.832°C | [6] |

| Density | 1.991 g/cm³ | [6] |

| Refractive Index | 1.751 | [6] |

The synthesis of this compound, while not explicitly detailed, can be logically inferred from established quinoline synthetic methodologies. A plausible synthetic pathway would likely involve the cyclization of a suitably substituted aniline precursor, followed by chlorination and introduction of the nitrile group. The synthesis of the related compound, ethyl 4-chloro-7-iodoquinoline-3-carboxylate, provides a strong precedent for the feasibility of such a route.[7][8]

Proposed Synthetic Workflow:

The following diagram outlines a conceptual synthetic pathway for this compound, based on common reactions in quinoline chemistry.

Caption: Proposed synthetic workflow for this compound.

Part 1: Medicinal Chemistry - A Scaffold for Novel Therapeutics

The quinoline core is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities including antibacterial, antiviral, anticancer, and anti-inflammatory properties.[2][4][5][9][10][11][12][13][14] The unique substitution pattern of this compound makes it a highly attractive starting point for the development of new therapeutic agents.

Kinase Inhibitors in Oncology

The 4-anilino-3-quinolinecarbonitrile scaffold is a known inhibitor of Src kinase, a protein often overactive in various cancers.[15][16][17] The chloro group at the 4-position of our target molecule is a reactive site, prime for nucleophilic substitution with various anilines to generate a library of potential kinase inhibitors. The iodine at the 7-position offers a handle for further diversification through cross-coupling reactions, allowing for the exploration of the chemical space around this position, which has been shown to be critical for potent Src inhibition.[16]

Caption: Workflow for the development of kinase inhibitors.

Novel Anti-Infective Agents

Quinoline derivatives have a long history as anti-infective agents.[5][9][10][11][12][13][14][18][19] The fluoroquinolones are a major class of antibacterial drugs, and other quinoline-based compounds have shown potent antiviral and antifungal activity.[9][10][13] The electron-withdrawing nature of the nitrile group in this compound, coupled with the potential for diverse functionalization at the 4 and 7 positions, provides a promising framework for the design of new anti-infective agents that could potentially overcome existing resistance mechanisms.

-

Synthesis of Derivatives: Synthesize a focused library of derivatives by reacting this compound with various nucleophiles (amines, thiols, etc.) at the 4-position.

-

Minimum Inhibitory Concentration (MIC) Assay:

-

Prepare stock solutions of the synthesized compounds in DMSO.

-